molecular formula C10H10FN3O2 B1428717 methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate CAS No. 918321-20-7

methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate

Cat. No. B1428717
M. Wt: 223.2 g/mol
InChI Key: LDEVURKKVDBRLD-UHFFFAOYSA-N
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Description

“Methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate” is a chemical compound with the molecular formula C10H10FN3O2 . It is a derivative of benzo[d]imidazole and is commonly used as a building block in the synthesis of pharmaceutical drugs and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H10FN3O2/c1-14-4-13-9-6(14)3-5(10(15)16-2)8(12)7(9)11/h3-4H,12H2,1-2H3 . This indicates the presence of various functional groups such as amino, fluoro, methyl, and carboxylate groups in the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 223.21 . The melting point is reported to be between 254-256°C .

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as fluorinated pyrimidines, play a crucial role in the development of pharmaceuticals. Research has shown that the introduction of fluorine into organic molecules can significantly alter their biological activity, metabolic stability, and membrane permeability. For instance, 5-fluorouracil (5-FU) is a widely used fluorinated compound in cancer treatment, utilized for its ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. This inhibition leads to the disruption of DNA replication in rapidly dividing cancer cells, showcasing the potential of fluorinated compounds in therapeutic applications (Gmeiner, 2020).

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as benzodiazoles, are foundational in drug discovery and development due to their diverse pharmacological properties. These compounds often serve as key building blocks for drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases. For example, quinazolinone derivatives have been explored for their antibacterial activities, highlighting the versatility of heterocyclic scaffolds in synthesizing novel therapeutic agents with potential medicinal applications (Ibrahim, 2011).

Advanced Materials and Chemical Synthesis

Compounds with complex heterocyclic structures are also pivotal in the synthesis of advanced materials and chemicals. For instance, tolyltriazole is used as a corrosion inhibitor for copper, showcasing the application of heterocyclic compounds in extending the life of metal products (Walker, 1976). Similarly, research on the synthesis of benzotriazole derivatives indicates their utility in green chemistry and the preparation of environmentally benign chemicals, further demonstrating the broad application scope of these compounds in both scientific and industrial contexts (Gu et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-amino-7-fluoro-3-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c1-14-4-13-9-6(14)3-5(10(15)16-2)8(12)7(9)11/h3-4H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEVURKKVDBRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate

CAS RN

918321-20-7
Record name methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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